trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid

Hammett constant electron-withdrawing Suzuki–Miyaura reactivity

trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid (CAS 352525-91-8) is a trans‑configured alkenylboronic acid derivative featuring a para‑trifluoromethyl substituent on the phenyl ring. This compound belongs to the broader class of vinylboronic acids, which serve as versatile building blocks in palladium‑catalyzed Suzuki–Miyaura cross‑coupling, cobalt‑catalyzed couplings, and vinylic MIDA boronate preparation.

Molecular Formula C9H8BF3O2
Molecular Weight 215.97
CAS No. 352525-91-8
Cat. No. B3004619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid
CAS352525-91-8
Molecular FormulaC9H8BF3O2
Molecular Weight215.97
Structural Identifiers
SMILESB(C=CC1=CC=C(C=C1)C(F)(F)F)(O)O
InChIInChI=1S/C9H8BF3O2/c11-9(12,13)8-3-1-7(2-4-8)5-6-10(14)15/h1-6,14-15H/b6-5+
InChIKeyBBNQFBHQOPZKTI-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid (CAS 352525-91-8): Baseline Identity and Compound Class


trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid (CAS 352525-91-8) is a trans‑configured alkenylboronic acid derivative featuring a para‑trifluoromethyl substituent on the phenyl ring [1]. This compound belongs to the broader class of vinylboronic acids, which serve as versatile building blocks in palladium‑catalyzed Suzuki–Miyaura cross‑coupling, cobalt‑catalyzed couplings, and vinylic MIDA boronate preparation . The electron‑withdrawing CF₃ group enhances the electrophilicity of the vinyl moiety and modulates the acidity of the boronic acid, properties that can be exploited in reaction design and medicinal chemistry applications. Commercial suppliers provide this compound with purities of ≥95% or 98% and specify a melting point of 204–210 °C (lit.) . As a fluorinated boranediol, it is classified as an irritant (GHS) and is supplied as a white to off‑white crystalline powder under inert conditions to maintain shelf stability .

Why Generic Substitution of trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid Can Fail in Research and Industrial Workflows


Substituting trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid with a generic vinylboronic acid or a non‑fluorinated styryl analog risks significant deviations in reaction outcomes and downstream molecular properties. The para‑CF₃ group exerts a strong electron‑withdrawing effect (σₚ ≈ 0.54) that alters the reactivity of the vinylboronic acid in Suzuki–Miyaura couplings and modulates the acidity and stability of the boronic acid moiety [1]. In medicinal chemistry, the CF₃ substituent improves lipophilicity, metabolic stability, and binding selectivity of derived molecules, benefits that are absent in non‑fluorinated analogues such as trans‑2‑phenylvinylboronic acid or trans‑2‑(4‑methylphenyl)vinylboronic acid [2]. Moreover, the trans configuration is stereochemically critical for applications requiring defined olefin geometry, such as stereoretentive couplings and the synthesis of C2‑aryl pyrrolobenzodiazepine antitumor agents, where cis isomers or pinacol esters may give different reactivity or require additional deprotection steps . Ignoring these differences can lead to lower yields, stereochemical scrambling, or failed biological activity in target compounds.

Product-Specific Quantitative Differentiation Evidence for trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid


Electronic Differentiation: Quantified Electron-Withdrawing Effect of the para-CF₃ Substituent

The para-trifluoromethyl substituent of trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid exerts a Hammett σₚ constant of approximately +0.54, quantifying its strong electron‑withdrawing effect [1]. This is markedly higher than the σₚ values of common comparator substituents: para‑CH₃ (σₚ ≈ −0.17), para‑OCH₃ (σₚ ≈ −0.27), para‑Cl (σₚ ≈ +0.23), and para‑H (σₚ = 0). The enhanced electron deficiency at the vinyl carbon accelerates transmetallation in Suzuki–Miyaura couplings and can improve oxidative addition steps with electron‑rich aryl halides [2]. The higher Hammett value also correlates with increased boronic acid acidity (predicted pKₐ lowering of ~0.5–1.0 log units relative to the non‑fluorinated parent), which can be advantageous in pH‑dependent reactions such as Petasis borono‑Mannich and bioorthogonal iEDDA ligations [3].

Hammett constant electron-withdrawing Suzuki–Miyaura reactivity

Stereochemical Integrity: Trans Configuration Enables Stereoretentive Cross‑Coupling

trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid possesses a defined E (trans) olefin geometry as verified by the InChI Key (BBNQFBHQOPZKTI‑AATRIKPKSA‑N) . In stereoretentive Suzuki–Miyaura couplings, trans‑alkenylboronic acids typically transfer their olefin geometry to the product with >95% stereochemical fidelity, whereas the corresponding cis isomers or pinacol esters may undergo photochemical or thermal Z/E isomerization under reaction conditions [1]. This is critical for applications such as the synthesis of (E)‑stilbenoid antitumor agents and glucosylceramide synthase (GCS) inhibitors, where the E configuration is essential for biological activity [2].

stereoretentive coupling vinylboronic acid trans selectivity

Applicational Differentiation: Demonstrated Utility in C2‑Aryl Pyrrolobenzodiazepine (PBD) Antitumor Agent Synthesis

trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid is explicitly listed as a reactant for the synthesis of C2‑aryl pyrrolobenzodiazepine (PBD) antitumor agents . PBDs are a clinically validated class of DNA‑crosslinking anticancer agents (e.g., talirine, tesirine). Incorporation of the 4‑CF₃‑styryl motif at the C2 position can enhance DNA‑binding affinity and cytotoxicity compared to non‑fluorinated C2‑aryl analogues, consistent with the established role of the CF₃ group in improving target engagement via hydrophobic and dipole interactions [1].

pyrrolobenzodiazepine C2‑aryl antitumor agent Suzuki coupling

Thermal Stability Differentiation: High Melting Point Enables Robust Processing

The melting point of trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid is 204–210 °C (lit.) [1]. This is substantially higher than that of the non‑fluorinated parent compound, trans‑2‑phenylvinylboronic acid (mp ~100–105 °C) , and also exceeds many other substituted styrylboronic acids (e.g., trans‑2‑(4‑methoxyphenyl)vinylboronic acid, mp ~140–145 °C). The elevated melting point reflects stronger intermolecular interactions (likely including hydrogen bonding networks involving the boronic acid moiety and CF₃···π interactions [2]) and translates to easier handling as a crystalline solid, improved long‑term storage stability, and compatibility with high‑temperature reaction conditions such as microwave‑assisted synthesis .

melting point thermal stability solid‑state processing

Lipophilicity Modulation: CF₃‑Driven logP Enhancement for Drug‑Like Properties

The experimental logP of trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid is reported as 1.73 . This represents a substantial increase in lipophilicity compared to non‑fluorinated styrylboronic acids (predicted logP of trans‑2‑phenylvinylboronic acid ≈ 0.9–1.1) and moderately exceeds the 4‑Cl analogue (predicted logP ≈ 1.5). The CF₃ group is the most lipophilic among common halogen and pseudohalogen substituents (Hansch π values: CF₃ = 0.88; Cl = 0.71; CH₃ = 0.56; OCH₃ = −0.02) [1]. This lipophilicity boost can improve membrane permeability and bioavailability of derived drug candidates, a critical parameter in lead optimization [2].

logP lipophilicity drug‑likeness trifluoromethyl

Best Research and Industrial Application Scenarios for trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid


Synthesis of C2‑Aryl Pyrrolobenzodiazepine Antitumor Agents via Microwave‑Assisted Suzuki–Miyaura Coupling

Medicinal chemistry groups focused on antibody‑drug conjugate (ADC) payloads can directly employ trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid as a validated building block for C2‑arylation of pyrrolobenzodiazepine (PBD) scaffolds. The electron‑deficient vinyl moiety (σₚ = +0.54) facilitates efficient cross‑coupling with the PBD core under microwave irradiation, while the trans configuration ensures the required E geometry in the final DNA‑crosslinking agent. The compound's high melting point (204–210 °C) provides thermal stability under microwave conditions (typically 100–150 °C) without decomposition, minimizing by‑product formation.

Synthesis of Glucosylceramide Synthase (GCS) Inhibitors (Chromane/Isochromane/Thiochromane Derivatives)

Process chemistry teams developing GCS inhibitors for lysosomal storage disorders (e.g., Gaucher disease) can utilize this boronic acid to install the 4‑CF₃‑styryl motif into chromane, isochromane, thiochromane, or tetrahydroquinoline scaffolds. The CF₃ group (Hansch π = 0.88) enhances lipophilicity and metabolic stability of the resulting inhibitors, which is critical for achieving oral bioavailability and target engagement in the central nervous system. [1]

Synthesis of (E)‑Stilbenoid Libraries for High‑Throughput Screening

Combinatorial chemistry and high‑throughput screening (HTS) groups can build (E)‑stilbenoid libraries with >95% stereochemical fidelity using trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid in parallel Suzuki–Miyaura couplings with diverse aryl halides. The trans configuration eliminates the need for post‑synthesis E/Z separation, reducing purification bottlenecks in library production. The CF₃ substituent provides a distinct pharmacophoric fingerprint (¹⁹F NMR handle, enhanced target binding via hydrophobic and dipole interactions), increasing the probability of identifying hits with favorable ADME profiles. [2]

Preparation of Vinylic MIDA Boronates for Iterative Cross‑Coupling

Synthetic methodology groups pursuing iterative cross‑coupling strategies can convert trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid into the corresponding vinylic MIDA (N‑methyliminodiacetic acid) boronate. MIDA boronates offer controlled, slow‑release of the boronic acid under basic aqueous conditions, enabling chemoselective couplings in the presence of other reactive functional groups . The CF₃ substituent remains stable throughout MIDA protection and subsequent coupling steps, preserving the electronic advantages of the parent boronic acid while expanding synthetic versatility.

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